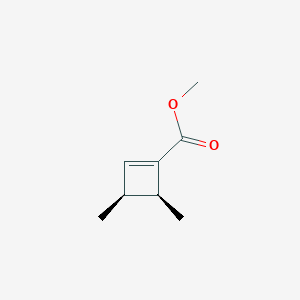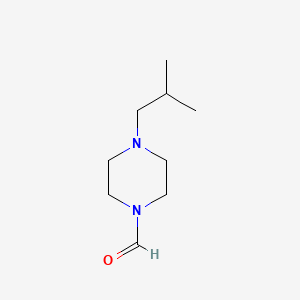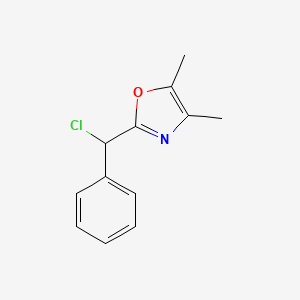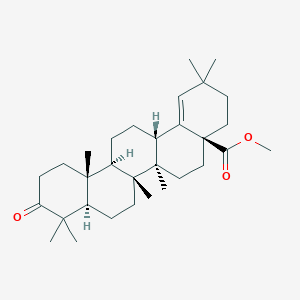![molecular formula C14H16O2 B13806588 Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 1-(4-methylphenoxy)ethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) typically involves the reaction of cyclopentanone with 4-methylphenoxyacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the enolate ion of cyclopentanone attacks the carbonyl carbon of 4-methylphenoxyacetaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Cyclopentanone, 2-methyl-: Similar structure but with a methyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Cyclopentanone, 2-(1-methylpropyl)-: Contains a 1-methylpropyl group instead of the 1-(4-methylphenoxy)ethylidene group.
Uniqueness
Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI) is unique due to the presence of the 1-(4-methylphenoxy)ethylidene group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H16O2 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
(2E)-2-[1-(4-methylphenoxy)ethylidene]cyclopentan-1-one |
InChI |
InChI=1S/C14H16O2/c1-10-6-8-12(9-7-10)16-11(2)13-4-3-5-14(13)15/h6-9H,3-5H2,1-2H3/b13-11+ |
InChIキー |
IQKUBDXQFZGCFJ-ACCUITESSA-N |
異性体SMILES |
CC1=CC=C(C=C1)O/C(=C/2\CCCC2=O)/C |
正規SMILES |
CC1=CC=C(C=C1)OC(=C2CCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
